molecular formula C12H14O5 B1450789 4-(2-Carboxyethyl)-3-methoxybenzoic acid methyl ester CAS No. 1805881-13-3

4-(2-Carboxyethyl)-3-methoxybenzoic acid methyl ester

Cat. No. B1450789
M. Wt: 238.24 g/mol
InChI Key: QBBCCVKMRDAVIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2-Carboxyethyl)-3-methoxybenzoic acid methyl ester” is a biochemical compound with the CAS number 151937-09-6 . It has a molecular weight of 208.21 and a molecular formula of C11H12O4 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12O4/c1-15-11(14)9-5-2-8(3-6-9)4-7-10(12)13/h2-3,5-6H,4,7H2,1H3,(H,12,13) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 208.21 and a molecular formula of C11H12O4 . More specific physical and chemical properties would require a detailed review of the relevant scientific literature.

Scientific Research Applications

Chemical Transformation Methods

A study by Yamamoto et al. (1996) discussed a method for converting esters to carboxylic acids, which could be relevant for the transformation of compounds like 4-(2-Carboxyethyl)-3-methoxybenzoic acid methyl ester. This process involves the use of N-(trimethylsilyl)diethylamine and methyl iodide, resulting in high yields of the corresponding acids from both aromatic and aliphatic methyl esters (Yamamoto et al., 1996).

Synthesis of Protective Groups

S. Yoo et al. (1990) explored the use of 4-methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids. This research is relevant to the synthesis and manipulation of complex molecules, including derivatives of 4-(2-Carboxyethyl)-3-methoxybenzoic acid methyl ester (S. Yoo et al., 1990).

Asymmetric Esterification

Shiina et al. (2007) demonstrated a technique for the asymmetric esterification of free carboxylic acids with racemic alcohols, using benzoic anhydrides and tetramisole derivatives. This method could be applied to the synthesis of optically active esters of 4-(2-Carboxyethyl)-3-methoxybenzoic acid (Shiina et al., 2007).

Biotransformation Studies

Research by M. A. V. Lendechy et al. (2000) involved the study of enzymatic hydrolysis of methyl esters, including derivatives similar to 4-(2-Carboxyethyl)-3-methoxybenzoic acid methyl ester, using enzymes present in animal liver. This study provides insights into the biotransformation of complex esters (M. A. V. Lendechy et al., 2000).

Suzuki Cross-Coupling Reaction

A study by H. Chaumeil et al. (2000) reported the Suzuki cross-coupling reaction of 3-iodo-4-methoxybenzoic acid methylester with sterically hindered arylboronic esters. This research could guide the development of novel synthetic pathways for derivatives of 4-(2-Carboxyethyl)-3-methoxybenzoic acid methyl ester (H. Chaumeil et al., 2000).

Natural Compound Synthesis

J. Elix et al. (1985) isolated and characterized new compounds from the lichen Micarea prasina Fr, which involved derivatives similar to 4-(2-Carboxyethyl)-3-methoxybenzoic acid methyl ester. This highlights the potential for discovering new natural compounds related to this ester (J. Elix et al., 1985).

Safety And Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .

properties

IUPAC Name

3-(2-methoxy-4-methoxycarbonylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-16-10-7-9(12(15)17-2)4-3-8(10)5-6-11(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBCCVKMRDAVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Carboxyethyl)-3-methoxybenzoic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Carboxyethyl)-3-methoxybenzoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
4-(2-Carboxyethyl)-3-methoxybenzoic acid methyl ester
Reactant of Route 3
Reactant of Route 3
4-(2-Carboxyethyl)-3-methoxybenzoic acid methyl ester
Reactant of Route 4
Reactant of Route 4
4-(2-Carboxyethyl)-3-methoxybenzoic acid methyl ester
Reactant of Route 5
Reactant of Route 5
4-(2-Carboxyethyl)-3-methoxybenzoic acid methyl ester
Reactant of Route 6
Reactant of Route 6
4-(2-Carboxyethyl)-3-methoxybenzoic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.